(R)-(-)-1-Aminoindan

Descripción

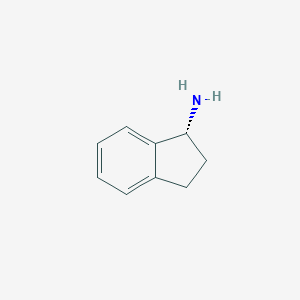

Structure

3D Structure

Propiedades

IUPAC Name |

(1R)-2,3-dihydro-1H-inden-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N/c10-9-6-5-7-3-1-2-4-8(7)9/h1-4,9H,5-6,10H2/t9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJEVHMGJSYVQBQ-SECBINFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=CC=C2C1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC2=CC=CC=C2[C@@H]1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70370045 | |

| Record name | (R)-1-Aminoindane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70370045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10277-74-4 | |

| Record name | 1-Aminoindan, (-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010277744 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (R)-1-Aminoindane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70370045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (R)-(-)-1-Aminoindan | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-AMINOINDANE, (R)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I17RC77CJ2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Authored by: A Senior Application Scientist

An In-Depth Technical Guide to (R)-(-)-1-Aminoindan (CAS: 10277-74-4)

Introduction

This compound (CAS Number: 10277-74-4) is a chiral primary amine that has emerged as a cornerstone in modern medicinal chemistry and asymmetric synthesis.[1][2] Its rigid bicyclic structure and strategically positioned chiral center make it a highly sought-after building block, or synthon, for a multitude of pharmacologically active molecules.[2] While it has applications as a precursor for chiral ligands in catalysis, its most prominent role is as the pivotal intermediate in the synthesis of Rasagiline, a potent and selective monoamine oxidase B (MAO-B) inhibitor used in the management of Parkinson's disease.[3][4][5]

This guide provides an in-depth technical overview of this compound, designed for researchers, scientists, and drug development professionals. We will explore its fundamental properties, delve into the causal logic behind its stereoselective synthesis, detail its critical applications, and outline robust analytical and safety protocols.

Physicochemical and Spectroscopic Profile

The precise characterization of this compound is fundamental to its effective use. Its physical and optical properties are key identifiers of its purity and stereochemical integrity.

| Property | Value | Source(s) |

| CAS Number | 10277-74-4 | [1] |

| Molecular Formula | C₉H₁₁N | [1][2] |

| Molecular Weight | 133.19 g/mol | [1] |

| Appearance | Clear colorless to slightly yellow liquid | [1] |

| Melting Point | 15 °C (lit.) | [1] |

| Boiling Point | 96-97 °C at 8 mmHg (lit.) | [1] |

| Density | 1.038 g/mL at 25 °C (lit.) | [1] |

| Refractive Index (n20/D) | 1.562 (lit.) | [1] |

| Optical Activity ([α]20/D) | -16.5°, c = 1.5 in methanol | |

| Solubility | Soluble in methanol; not miscible in water | [1] |

| Storage Temperature | 2-8°C, Air Sensitive | [1] |

Spectroscopic Data: While specific spectra vary by instrument and conditions, general characteristics can be referenced for identity confirmation. ¹H NMR, ¹³C NMR, IR, and MS data are available through chemical databases.[6]

Stereoselective Synthesis: The Challenge of Chirality

The therapeutic efficacy of many pharmaceuticals derived from 1-aminoindan is exclusive to the (R)-enantiomer. Therefore, obtaining this isomer with high enantiomeric purity (typically >99% enantiomeric excess, ee) is the most critical aspect of its synthesis. Production invariably begins with racemic 1-aminoindan, which is then resolved.

Pathway 1: Classical Chiral Resolution via Diastereomeric Salts

This is the most established and industrially scalable method. The underlying principle is the conversion of a pair of enantiomers (which have identical physical properties) into a pair of diastereomers (which have different physical properties). This is achieved by reacting the racemic amine with a single enantiomer of a chiral acid. The resulting diastereomeric salts exhibit different solubilities in a given solvent system, allowing one to be selectively crystallized.

Commonly used resolving agents include naturally occurring and inexpensive chiral acids such as L(+)-tartaric acid, L(-)-malic acid, and L(+)-aspartic acid.[7][8] The choice of acid and solvent is a critical optimization step; the combination must provide a significant solubility differential between the two diastereomeric salts to achieve efficient separation through fractional crystallization.[7]

Caption: Workflow for Classical Chiral Resolution.

Experimental Protocol: Resolution with L-Tartaric Acid (Illustrative)

-

Salt Formation: Dissolve racemic 1-aminoindan (1.0 eq) and L-tartaric acid (0.5-1.0 eq) in a suitable solvent such as methanol or isopropanol, with heating to ensure complete dissolution.[8][9]

-

Crystallization: Slowly cool the solution to allow for the selective crystallization of the less soluble diastereomeric salt, (R)-1-aminoindan-L-tartrate. The cooling rate is critical for crystal size and purity. Seeding with pre-existing crystals may be employed to induce crystallization.

-

Isolation: Isolate the crystallized salt by filtration and wash with a small amount of cold solvent to remove residual mother liquor containing the more soluble (S)-1-aminoindan-L-tartrate.

-

Liberation of Free Amine: Suspend the isolated diastereomeric salt in water and a water-immiscible organic solvent (e.g., toluene).

-

Basification: Add an aqueous base (e.g., NaOH, K₂CO₃) to neutralize the tartaric acid and liberate the free this compound into the organic layer.

-

Extraction & Purification: Separate the organic layer, wash with water, and dry over an anhydrous salt (e.g., Na₂SO₄). Remove the solvent under reduced pressure to yield the purified this compound.

-

Racemization of Undesired Enantiomer: The (S)-enantiomer recovered from the mother liquor can be racemized and recycled, significantly improving the economic viability of the process.[10]

Pathway 2: Biocatalytic & Chemoenzymatic Synthesis

Modern synthetic strategies increasingly leverage enzymes for their unparalleled stereoselectivity.

-

Transaminases: These enzymes can catalyze the asymmetric amination of a prochiral ketone (1-indanone) to directly yield this compound with very high enantiomeric excess. This approach is highly efficient, often occurring in a single step under mild aqueous conditions, thereby representing a greener alternative to classical resolution.[4]

-

Lipase-Catalyzed Kinetic Resolution: In a Dynamic Kinetic Resolution (DKR), an enzyme like Candida antarctica lipase B (CALB) is used to selectively acylate one enantiomer of the racemic amine.[11] This is coupled with a metal catalyst (e.g., Palladium) that continuously racemizes the unreacted enantiomer, theoretically allowing for a 100% yield of the desired acylated product, which is then deprotected.[11]

Core Applications in Drug Development

Keystone Intermediate for Rasagiline

The primary industrial application of this compound is the synthesis of Rasagiline [(R)-(+)-N-propargyl-1-aminoindan].[5] Rasagiline is a second-generation, irreversible MAO-B inhibitor approved for the treatment of Parkinson's disease.[3]

The synthesis involves the N-alkylation of the primary amine of this compound with a propargyl moiety. This is typically achieved using reagents like propargyl chloride, propargyl bromide, or propargyl sulfonates (e.g., benzenesulfonate or mesylate) in the presence of a base.[9][10][12] The choice of reagents and conditions is crucial to minimize the formation of the N,N-bis-propargyl impurity, which can be difficult to remove.[3]

Caption: Synthesis of Rasagiline from this compound.

Pharmacological Profile as a Metabolite

This compound is the major metabolite of Rasagiline.[13][14] Importantly, its own pharmacological profile contributes to the overall therapeutic effect and safety of the parent drug. Unlike the metabolites of selegiline (another MAO-B inhibitor), which include l-amphetamine and l-methamphetamine, this compound is devoid of amphetamine-like psychostimulant activity.[13] While it is a weak MAO-B inhibitor, it possesses significant neuroprotective and anti-apoptotic properties in its own right, suggesting it may contribute to the disease-modifying potential observed with Rasagiline.[13][14]

A Versatile Chiral Scaffold

Beyond Rasagiline, the (R)-1-aminoindan scaffold is a privileged structure in medicinal chemistry. It serves as an intermediate for a range of other compounds, including:

-

CNS-active agents and dopamine reuptake inhibitors. [15]

-

N-[1-(R)-Indanyl]adenosine, a compound with potential therapeutic applications.[1][16]

-

Derivatives like 1-Aminoindan-1,5-dicarboxylic acid (AIDA), a selective mGluR1 antagonist.[17][18]

Analytical Quality Control

Ensuring the chemical and, most importantly, the stereochemical purity of this compound is paramount.

-

Identity Confirmation: Standard techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry are used to confirm the chemical structure.

-

Purity Analysis: High-Performance Liquid Chromatography (HPLC) with a UV detector is the standard method for assessing chemical purity.

-

Enantiomeric Purity (Enantiomeric Excess): This is the most critical quality attribute. It is determined exclusively by Chiral HPLC . A specialized column containing a chiral stationary phase is used to separate the (R) and (S) enantiomers, allowing for their precise quantification.

Protocol: Chiral HPLC for Enantiomeric Excess (ee) Determination

-

Sample Preparation: Prepare a dilute solution of this compound in the mobile phase (e.g., ~1 mg/mL).

-

Instrumentation: Use an HPLC system equipped with a chiral column (e.g., Chiralcel OD-H, Chiralpak AD-H, or similar).

-

Mobile Phase: A typical mobile phase is a mixture of a non-polar solvent like hexane or heptane and a polar modifier like isopropanol (IPA) or ethanol, often with a small amount of an amine additive (e.g., diethylamine, DEA) to improve peak shape. An example might be Hexane:IPA:DEA (90:10:0.1).

-

Analysis: Inject the sample and monitor the elution profile with a UV detector (e.g., at 254 nm). The (R) and (S) enantiomers will elute at different retention times.

-

Calculation: Calculate the enantiomeric excess (% ee) using the peak areas of the two enantiomers: % ee = [ (Area_R - Area_S) / (Area_R + Area_S) ] * 100

Safety, Handling, and Storage

Proper handling of this compound is essential for laboratory safety. It is classified as an irritant and requires careful management.[19][20]

| Hazard Information | Details | Source(s) |

| Signal Word | Warning | |

| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.H411: Toxic to aquatic life with long lasting effects. | |

| Precautionary Statements | P261: Avoid breathing vapors/spray.P273: Avoid release to the environment.P280: Wear protective gloves/eye protection.P302+P352: IF ON SKIN: Wash with plenty of soap and water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [20][21] |

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[19][20]

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[20] It is air-sensitive and should be handled under an inert atmosphere (e.g., nitrogen or argon) for long-term stability.[1]

-

Storage: Store in a tightly sealed container in a cool (2-8°C), dry place, away from incompatible materials such as strong oxidizing agents and acids.[1][19]

-

Disposal: Dispose of contents and container in accordance with local, regional, and national regulations at an approved waste disposal plant.[19][20]

Conclusion

This compound is more than a simple chemical intermediate; it is a critical enabler of complex, stereospecific pharmaceuticals. Its value is intrinsically linked to its chirality, making the methods of its resolution and the analysis of its enantiomeric purity central to its utility. A thorough understanding of its synthesis, reactivity, and handling is indispensable for any scientist or professional involved in the development of Rasagiline and other advanced chiral therapeutics. Its unique profile as both a synthetic precursor and a neuroprotective metabolite underscores its continued importance in the field of neuropharmacology.

References

- Process for resolving chiral acids with 1-aminoindan-2-ols.

- Preparative resolution of 1-aminoindan-1,5-dicarboxylic acid (AIDA)

- This compound CAS 10277-74-4. LookChem.

- (R)-1-Aminoindane. Wikipedia.

- This compound CAS 10277-74-4. CymitQuimica.

- 1-Aminoindane. Wikipedia.

- 1-Aminoindane. HandWiki.

- (R)-(-)-1-Aminoindane 97% CAS 10277-74-4. Sigma-Aldrich.

- A new process for the synthesis of enantiomerically pure R-(+)

- (R)-(-)

- Process of resolution of 1-aminoindan.

- Process for preparation of rasagiline and salts thereof.

- (R)-1-Aminoindane | CAS 10277-74-4. Santa Cruz Biotechnology.

- Method for the synthesis of rasagiline.

- 1- Amino Indane | CAS 10277-74-4. Veeprho.

- Rasagiline mesyl

- (R)

- Process and intermediates for the racemization of enantiomerically enriched 1-aminoindane.

- SAFETY DATA SHEET for (R)-(-)-1-Aminoindane. Fisher Scientific.

- STEREOSELECTIVE SYNTHESIS OF (R)-AMINO INDANS USING TRANSAMINASE ENZYMES. Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry.

- A Novel Synthesis of Rasagiline via a Chemoenzymatic Dynamic Kinetic Resolution.

- MSDS - (R)-1-Aminoindane hydrochloride.

- Safety Data Sheet for (1R,2R)-2-Aminoindan-1-ol hydrochloride. AK Scientific, Inc.

- 1-Aminoindan - Safety D

- Pharmacology of rasagiline (N-propargyl-1R-aminoindan). PubMed.

- The neuroprotective mechanism of 1-(R)-aminoindan, the major metabolite of the anti-parkinsonian drug rasagiline. PubMed.

- A process for the preparation of (R)-1-aminoindanes.

- 1-Aminoindan(34698-41-4) 1H NMR spectrum. ChemicalBook.

Sources

- 1. lookchem.com [lookchem.com]

- 2. CAS 10277-74-4: this compound | CymitQuimica [cymitquimica.com]

- 3. derpharmachemica.com [derpharmachemica.com]

- 4. ajpamc.com [ajpamc.com]

- 5. EP2181980A1 - A process for the preparation of (R)-1-aminoindanes - Google Patents [patents.google.com]

- 6. 1-Aminoindan(34698-41-4) 1H NMR spectrum [chemicalbook.com]

- 7. WO2012116752A1 - Process of resolution of 1-aminoindan - Google Patents [patents.google.com]

- 8. Rasagiline mesylate synthesis - chemicalbook [chemicalbook.com]

- 9. US20110155626A1 - Process for preparation of rasagiline and salts thereof - Google Patents [patents.google.com]

- 10. WO2016116607A1 - Process and intermediates for the racemization of enantiomerically enriched 1-aminoindane - Google Patents [patents.google.com]

- 11. researchgate.net [researchgate.net]

- 12. US8901352B2 - Method for the synthesis of rasagiline - Google Patents [patents.google.com]

- 13. (R)-1-Aminoindane - Wikipedia [en.wikipedia.org]

- 14. The neuroprotective mechanism of 1-(R)-aminoindan, the major metabolite of the anti-parkinsonian drug rasagiline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. nbinno.com [nbinno.com]

- 16. scbt.com [scbt.com]

- 17. Preparative resolution of 1-aminoindan-1,5-dicarboxylic acid (AIDA) by chiral ligand-exchange chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Chemistry:1-Aminoindane - HandWiki [handwiki.org]

- 19. fishersci.com [fishersci.com]

- 20. aksci.com [aksci.com]

- 21. 1-Aminoindan - Safety Data Sheet [chemicalbook.com]

(R)-(-)-1-Aminoindan molecular weight and formula

An In-depth Technical Guide to (R)-(-)-1-Aminoindan for Researchers and Drug Development Professionals

Introduction

This compound is a chiral amine that has emerged as a cornerstone intermediate in the field of medicinal chemistry and asymmetric synthesis. Its rigid, bicyclic structure and stereochemically defined amine group make it an invaluable building block for creating complex, enantiomerically pure pharmaceutical agents. The principal application driving its significance is its role as the key starting material for the synthesis of Rasagiline (Azilect®), a potent, selective monoamine oxidase B (MAO-B) inhibitor used in the treatment of Parkinson's disease.[1][2][3]

This guide, prepared from the perspective of a Senior Application Scientist, provides an in-depth technical overview of this compound. It is designed to equip researchers, chemists, and drug development professionals with the core knowledge required to effectively synthesize, analyze, and utilize this critical chiral intermediate. We will delve into its fundamental properties, synthesis and resolution strategies, analytical validation, and key applications, with a focus on the causal relationships that underpin its utility in modern pharmaceutical development.

Part 1: Physicochemical and Structural Characteristics

The precise chemical identity and physical properties of this compound are foundational to its application. These characteristics dictate its reactivity, solubility, and handling requirements.

The IUPAC name for this compound is (1R)-2,3-dihydro-1H-inden-1-amine.[4] Its structural identifiers are crucial for unambiguous documentation and database searching.

Table 1: Core Physicochemical and Structural Data for this compound

| Property | Value | Source(s) |

| Molecular Formula | C₉H₁₁N | [4][5][6] |

| Molecular Weight | 133.19 g/mol | [4][7][8] |

| CAS Number | 10277-74-4 | [4][7][9] |

| Appearance | Clear colorless to slightly yellow liquid | [9] |

| Density | 1.038 g/mL at 25 °C | [5][9] |

| Boiling Point | 96-97 °C at 8 mmHg | [5][9] |

| Melting Point | 15 °C | [5][9] |

| Optical Activity | [α]20/D −16.5°, c = 1.5 in methanol | |

| Refractive Index | n20/D 1.562 | [9] |

| Solubility | Soluble in methanol and other polar organic solvents; not miscible in water. | [5][9] |

| InChIKey | XJEVHMGJSYVQBQ-SECBINFHSA-N | [4][6] |

| SMILES | N[C@@H]1CCc2ccccc12 | [6] |

Part 2: Synthesis and Enantiomeric Resolution

The production of enantiomerically pure this compound is paramount, as the biological activity of its derivatives is often stereospecific. The most established route involves the resolution of a racemic mixture of 1-aminoindan, which is typically synthesized from 1-indanone.[10]

Chiral Resolution via Diastereomeric Salt Formation

The foundational principle of this technique is the reaction of a racemic base (rac-1-aminoindan) with an enantiomerically pure chiral acid. This reaction forms a pair of diastereomeric salts. Due to their different three-dimensional arrangements, these diastereomers exhibit distinct physical properties, most notably solubility, which allows for their separation via fractional crystallization.[10]

The unwanted (S)-enantiomer can be isolated from the mother liquor and racemized, allowing it to be recycled into the resolution process, thereby improving the overall process economy.[10][11]

Figure 1: Conceptual workflow for the synthesis and chiral resolution of 1-aminoindan.

Experimental Protocol: Chiral Resolution with L(-)-Malic Acid

This protocol is adapted from methodologies described in the patent literature for its high efficiency and optical purity yield.[11]

-

Dissolution: Dissolve 1 g of racemic 1-aminoindan in 5 mL of methanol. In a separate vessel, dissolve 1.06 g of L(-)-malic acid in 5 mL of methanol.

-

Salt Formation: Heat the 1-aminoindan solution to 50°C. Add the L(-)-malic acid solution to the heated amine solution under constant stirring.

-

Crystallization: Cool the reaction mixture to 35°C. Seed the solution with a small crystal of previously prepared (R)-1-aminoindan hydrogen-L-(-)-malate to induce crystallization.

-

Maturation: Hold the resulting suspension at 35°C for 1 hour to allow for crystal growth.

-

Cooling: Gradually cool the mixture to 20°C over a period of 2 hours and maintain this temperature for an additional 3 hours to maximize precipitation of the desired diastereomeric salt.

-

Isolation: Filter the precipitate, wash the collected solid with 2 mL of cold methanol, and dry to yield (R)-1-aminoindan hydrogen-L-(-)-malate.

-

Liberation: Treat the isolated salt with a suitable base (e.g., aqueous NaOH) to neutralize the malic acid and liberate the free this compound, which can then be extracted with an organic solvent.

Causality Note: The choice of L(-)-malic acid and methanol as the solvent is critical. This specific combination creates a significant solubility difference between the two diastereomeric salts, allowing the (R)-amine salt to selectively precipitate while the (S)-amine salt remains in the mother liquor.[11]

Alternative Method: Chemoenzymatic Synthesis

Modern approaches utilize ω-transaminase enzymes for the asymmetric amination of 1-indanone.[1] This method offers significant advantages, including high enantioselectivity (often >99% ee), mild reaction conditions, and the potential for a more environmentally benign process compared to classical resolution.[1][9]

Part 3: Analytical Characterization

Rigorous analytical control is essential to ensure the identity, purity, and enantiomeric excess of this compound, particularly for pharmaceutical applications.

-

Chiral High-Performance Liquid Chromatography (HPLC): This is the gold standard for determining enantiomeric purity. A chiral stationary phase (CSP) is used to separate the (R) and (S) enantiomers, allowing for precise quantification of the enantiomeric excess (ee).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure and assess chemical purity.[4][12] While standard NMR cannot distinguish between enantiomers, the addition of chiral solvating agents can induce separate signals for the (R) and (S) forms, enabling enantiomeric ratio determination.[13]

-

Mass Spectrometry (MS): Confirms the molecular weight of the compound (133.19 g/mol ).[4]

Protocol: Chiral HPLC for Enantiomeric Excess (ee) Determination

-

System: HPLC system with a UV detector.

-

Column: A suitable chiral stationary phase column (e.g., a polysaccharide-based column like Chiralcel OD-H or Chiralpak AD-H).

-

Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol), often with a small amount of an amine modifier (e.g., diethylamine) to improve peak shape. The exact ratio must be optimized for the specific column used.

-

Flow Rate: Typically 0.5-1.0 mL/min.

-

Detection: UV detection at a wavelength where the aromatic ring absorbs (e.g., 254 nm).

-

Sample Preparation: Prepare a dilute solution of this compound in the mobile phase.

-

Analysis: Inject the sample. The two enantiomers will elute at different retention times. Calculate the enantiomeric excess using the peak areas: ee (%) = [Area(R) - Area(S)] / [Area(R) + Area(S)] x 100.

Part 4: Applications in Pharmaceutical Development

This compound is primarily a means to an end—a stereochemically defined scaffold for building more complex active pharmaceutical ingredients (APIs).

Case Study: Synthesis of Rasagiline (Azilect®)

The most prominent application of this compound is as the key intermediate in the synthesis of Rasagiline.[1][3] Rasagiline is an irreversible inhibitor of MAO-B, which increases dopamine levels in the brain and is used to treat the symptoms of Parkinson's disease.[2][3]

The synthesis involves the N-alkylation of this compound with a propargyl group. A common reagent for this is propargyl chloride or a propargyl sulfonate.[10] The reaction must be carefully controlled to prevent over-alkylation and to ensure the stereochemical integrity of the chiral center is maintained.

Sources

- 1. ajpamc.com [ajpamc.com]

- 2. derpharmachemica.com [derpharmachemica.com]

- 3. EP2181980A1 - A process for the preparation of (R)-1-aminoindanes - Google Patents [patents.google.com]

- 4. This compound | C9H11N | CID 2733933 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chembk.com [chembk.com]

- 6. (R)-(-)-1-aminoindane [stenutz.eu]

- 7. scbt.com [scbt.com]

- 8. GSRS [gsrs.ncats.nih.gov]

- 9. lookchem.com [lookchem.com]

- 10. WO2016116607A1 - Process and intermediates for the racemization of enantiomerically enriched 1-aminoindane - Google Patents [patents.google.com]

- 11. WO2012116752A1 - Process of resolution of 1-aminoindan - Google Patents [patents.google.com]

- 12. (+-)-1-Aminoindan | C9H11N | CID 123445 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

structure of (R)-2,3-dihydro-1H-inden-1-amine

An In-depth Technical Guide to the Structure, Synthesis, and Application of (R)-2,3-dihydro-1H-inden-1-amine

Abstract

(R)-2,3-dihydro-1H-inden-1-amine, commonly referred to as (R)-1-aminoindan, is a chiral primary amine of significant interest in the pharmaceutical and fine chemical industries. Its rigid bicyclic structure, composed of a fused benzene and cyclopentane ring, provides a unique stereochemical scaffold. This guide offers a comprehensive technical overview of its molecular structure, physicochemical properties, spectroscopic characterization, and stereoselective synthesis. Emphasis is placed on its critical role as a key starting material for the anti-Parkinson's agent Rasagiline and its broader applications in asymmetric synthesis. Methodologies for synthesis, chiral resolution, and analytical validation are detailed to provide researchers and drug development professionals with a thorough understanding of this vital chiral building block.

Molecular Structure and Physicochemical Properties

(R)-1-aminoindan is an organic compound with the chemical formula C₉H₁₁N.[1][2] Its structure features an indane framework—a benzene ring fused to a five-membered cyclopentane ring—with an amino group attached to the first carbon of the cyclopentane ring.[3] This specific carbon atom is a stereocenter, giving rise to two enantiomers: (R) and (S). This guide focuses exclusively on the (R)-enantiomer.

Stereochemistry

The designation "(R)" refers to the absolute configuration of the chiral center at the C1 position, as determined by the Cahn-Ingold-Prelog (CIP) priority rules. The fused bicyclic system imparts significant conformational rigidity, which is crucial for its utility in stereoselective synthesis and its specific interactions with biological targets.[3] The stereochemical integrity of this molecule is paramount, as the biological activity of its derivatives is often enantiomer-dependent. For instance, the therapeutic effect of Rasagiline is attributed specifically to the (R)-configuration of its 1-aminoindan moiety.[4][5]

Physicochemical Properties

(R)-1-aminoindan is a clear, colorless to slightly yellow liquid at room temperature, though it has a melting point near 15°C.[1][2][6] It is sensitive to air and should be stored under an inert atmosphere in a dark, cool place.[1][2] Its solubility profile indicates good solubility in organic solvents like methanol but it is not miscible in water.[1][2][6]

Table 1: Physicochemical Properties of (R)-2,3-dihydro-1H-inden-1-amine

| Property | Value | Reference(s) |

| Molecular Formula | C₉H₁₁N | [1][7] |

| Molecular Weight | 133.19 g/mol | [1][7] |

| CAS Number | 10277-74-4 | [1][3] |

| Appearance | Clear colorless to slightly yellow liquid | [1][2] |

| Melting Point | 15 °C (lit.) | [1][6] |

| Boiling Point | 96-97 °C / 8 mmHg (lit.) | [1][6] |

| Density | 1.038 g/mL at 25 °C (lit.) | [1][6] |

| Refractive Index (n²⁰/D) | 1.562 | [1] |

| Specific Rotation ([α]²⁰/D) | -20° (c=1.5, in Methanol) | [1] |

| pKa | 9.44 ± 0.20 (Predicted) | [1] |

| Flash Point | 202 °F (94.4 °C) | [1][2] |

| Solubility | Soluble in methanol; not miscible in water | [1][6] |

Spectroscopic and Analytical Characterization

The structural elucidation and purity verification of (R)-1-aminoindan rely on a combination of spectroscopic and chromatographic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the primary tool for confirming the molecular structure.

-

¹H NMR : The proton NMR spectrum of 1-aminoindan typically shows distinct regions.[8] The aromatic protons on the benzene ring appear as a multiplet between 7.1-7.3 ppm. The single proton at the chiral center (C1-H) is a characteristic triplet around 4.3 ppm. The four protons of the two methylene groups (C2 and C3) in the cyclopentane ring appear as complex multiplets between 1.6 and 3.0 ppm. The two protons of the amine group (NH₂) produce a broad singlet.[8][9] To distinguish between enantiomers, a chiral solvating agent can be added, which induces diastereomeric interactions and causes separate signals for the (R) and (S) forms to appear in the spectrum.[9]

-

¹³C NMR : The carbon spectrum provides further structural confirmation, showing distinct signals for the aromatic carbons, the chiral C1 carbon bearing the amino group, and the aliphatic C2 and C3 carbons.[10]

Infrared (IR) Spectroscopy

The IR spectrum confirms the presence of key functional groups.[11] Characteristic peaks include:

-

N-H stretch : A pair of medium-intensity peaks in the 3300-3400 cm⁻¹ region, characteristic of a primary amine.

-

Aromatic C-H stretch : Peaks just above 3000 cm⁻¹.

-

Aliphatic C-H stretch : Peaks just below 3000 cm⁻¹.

-

C=C stretch : Peaks in the 1450-1600 cm⁻¹ region, corresponding to the benzene ring.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the definitive method for determining the enantiomeric purity (or enantiomeric excess, e.e.) of (R)-1-aminoindan. This technique uses a stationary phase containing a chiral selector that interacts differently with the two enantiomers, leading to their separation.

Protocol: Determination of Enantiomeric Excess by Chiral HPLC

-

Column Selection : A chiral stationary phase (CSP) column, such as one based on derivatized cellulose or amylose (e.g., Chiralcel® OD-H or Chiralpak® AD-H), is selected. The choice is critical and often requires screening.

-

Mobile Phase Preparation : A mobile phase, typically a mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol modifier (e.g., isopropanol or ethanol) with a small amount of an amine additive (e.g., diethylamine) to improve peak shape, is prepared. A common starting condition is 90:10:0.1 (v/v/v) Hexane:Isopropanol:Diethylamine.

-

Sample Preparation : A dilute solution of the (R)-1-aminoindan sample is prepared in the mobile phase or a compatible solvent.

-

Instrumentation Setup : The HPLC system is equilibrated with the mobile phase at a constant flow rate (e.g., 1.0 mL/min) and temperature. UV detection is typically set at a wavelength where the aromatic ring absorbs (e.g., 254 nm).

-

Injection and Analysis : The sample is injected. The retention times for the (R) and (S) enantiomers will differ.

-

Quantification : The enantiomeric excess is calculated from the integrated peak areas of the two enantiomers using the formula: e.e. (%) = [ (Area(R) - Area(S)) / (Area(R) + Area(S)) ] x 100

-

Validation : The method is validated by running a sample of the racemic mixture to confirm the separation and identification of both enantiomer peaks.

Synthesis and Chiral Resolution

The industrial production of enantiomerically pure (R)-1-aminoindan is a critical challenge. Methodologies have evolved from classical resolution to more efficient enzymatic and catalytic approaches.

Racemic Synthesis

The common precursor for 1-aminoindan is 1-indanone. A standard laboratory and industrial synthesis involves the reductive amination of 1-indanone. This can be achieved by reacting 1-indanone with ammonia or an ammonia source like ammonium formate in the presence of a reducing agent such as sodium borohydride or through catalytic hydrogenation.[12]

Chiral Resolution and Enantioselective Synthesis

Achieving high enantiopurity is the most crucial step. There are two primary strategies: resolving a racemic mixture or synthesizing the (R)-enantiomer directly.

-

Classical Chiral Resolution : This method involves reacting racemic 1-aminoindan with a single enantiomer of a chiral acid (a resolving agent), such as L-(+)-tartaric acid or (R)-N-acetyl-3,4-dimethoxyphenylalanine.[13][14] This reaction forms a pair of diastereomeric salts which have different physical properties, most importantly, different solubilities. Through a process of fractional crystallization, one diastereomeric salt can be selectively precipitated from the solution.[13] The purified salt is then treated with a base to liberate the desired enantiomerically pure (R)-1-aminoindan. The unwanted (S)-enantiomer can be racemized and recycled to improve process economy.[14]

-

Enzymatic Synthesis (Biocatalysis) : A more modern and highly efficient approach is the use of transaminase enzymes.[15] These enzymes can catalyze the asymmetric amination of a prochiral ketone (1-indanone) using an amine donor (like isopropylamine). By selecting an (R)-selective transaminase, 1-indanone can be converted directly to (R)-1-aminoindan in a single step with very high enantioselectivity (often >99% e.e.) and yield, under mild aqueous conditions.[2][15] This biocatalytic method avoids the multiple steps and waste associated with classical resolution.

// Nodes Indanone [label="1-Indanone", fillcolor="#4285F4"]; Racemic [label="Racemic\n1-Aminoindan", fillcolor="#EA4335"]; R_Salt [label="(R)-Amine-(R)-Acid\nDiastereomeric Salt", fillcolor="#FBBC05"]; S_Salt [label="(S)-Amine-(R)-Acid\nDiastereomeric Salt", fillcolor="#FBBC05"]; R_Amine [label="(R)-1-Aminoindan", fillcolor="#34A853"];

// Edges Indanone -> Racemic [label="Reductive Amination"]; Indanone -> R_Amine [label=" (R)-Selective\nTransaminase ", style=dashed, color="#34A853"]; Racemic -> R_Salt [label=" + Chiral Acid\n(Resolution) "]; Racemic -> S_Salt [label=" + Chiral Acid\n(Resolution) "]; R_Salt -> R_Amine [label=" Fractional Crystallization\n+ Base Treatment "]; }

Caption: Key synthetic routes to (R)-1-aminoindan.

Applications in Drug Development

The primary value of (R)-1-aminoindan lies in its role as a chiral building block for active pharmaceutical ingredients (APIs).

Precursor to Rasagiline

The most prominent application of (R)-1-aminoindan is in the synthesis of Rasagiline (marketed as Azilect®).[5][15] Rasagiline is a potent, selective, and irreversible inhibitor of monoamine oxidase B (MAO-B) used for the treatment of Parkinson's disease.[5][16] The synthesis involves the N-alkylation of (R)-1-aminoindan with propargyl chloride or a related propargylating agent (e.g., propargyl benzenesulfonate) under basic conditions.[12][17][18][19] The stereochemistry of the starting material is retained in the final product and is essential for its selective inhibition of MAO-B.[4] The major metabolite of rasagiline is, in fact, (R)-1-aminoindan itself, which has been shown to possess intrinsic neuroprotective properties, potentially contributing to the overall therapeutic effect of the drug.[20]

// Nodes R_Amine [label="(R)-1-Aminoindan", fillcolor="#4285F4"]; Propargyl [label="Propargylating Agent\n(e.g., Propargyl Chloride)", fillcolor="#FBBC05"]; Rasagiline [label="Rasagiline\n((R)-N-propargyl-1-aminoindan)", fillcolor="#34A853"];

// Edges R_Amine -> Rasagiline; Propargyl -> Rasagiline [label=" N-Alkylation\n(Base) "]; }

Caption: Synthesis of Rasagiline from (R)-1-aminoindan.

Other Pharmaceutical Intermediates

Beyond Rasagiline, (R)-1-aminoindan serves as an intermediate for other pharmacologically active molecules. It is used in the synthesis of the antiviral drug Abacavir and N-[1-(R)-Indanyl]adenosine, which has potential therapeutic applications.[1][2][21] Its rigid structure makes it a valuable scaffold for designing ligands that target various receptors and enzymes in the central nervous system (CNS).[5]

Conclusion

(R)-2,3-dihydro-1H-inden-1-amine is more than a simple chiral amine; it is a high-value intermediate whose structural rigidity and defined stereochemistry are indispensable in modern drug development. Its characterization is well-established through standard spectroscopic methods, while its enantiomeric purity is rigorously controlled using chiral chromatography. While classical resolution remains a viable synthetic route, modern biocatalytic methods using transaminases represent a more efficient, sustainable, and direct pathway to this key molecule. The successful development of drugs like Rasagiline underscores the critical importance of (R)-1-aminoindan, cementing its status as a cornerstone chiral building block for creating stereochemically precise therapeutics targeting complex diseases.

References

- Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry. (n.d.). STEREOSELECTIVE SYNTHESIS OF (R)-AMINO INDANS USING TRANSAMINASE ENZYMES.

- Google Patents. (n.d.). US5677469A - Process for resolving chiral acids with 1-aminoindan-2-ols.

- PubMed. (2004). Preparative resolution of 1-aminoindan-1,5-dicarboxylic acid (AIDA) by chiral ligand-exchange chromatography.

- Wikipedia. (n.d.). 1-Aminoindane.

- Google Patents. (n.d.). CN103804200A - Preparation method of rasagiline and analogue thereof.

- ChemBK. (2024). (R)-(-)-1-Aminoindan.

- ResearchGate. (n.d.). 600 MHz 1 H NMR spectra of (R/S)-1-aminoindan in CDCl3.

- LookChem. (n.d.). Cas 10277-74-4,this compound.

- Der Pharma Chemica. (2011). A new process for the synthesis of enantiomerically pure R-(+)-N- propargyl-1-aminoindan mesylate(Rasagiline mesylate).

- Google Patents. (n.d.). EP2181980A1 - A process for the preparation of (R)-1-aminoindanes.

- PubChem - NIH. (n.d.). This compound.

- Chemical Communications (RSC Publishing). (n.d.). Enantioselective synthesis of 1-aminoindene derivatives via asymmetric Brønsted acid catalysis.

- Google Patents. (n.d.). WO2012116752A1 - Process of resolution of 1-aminoindan.

- Google Patents. (n.d.). US20110155626A1 - Process for preparation of rasagiline and salts thereof.

- Google Patents. (n.d.). US8901352B2 - Method for the synthesis of rasagiline.

- Chem-Crier. (n.d.). (R)-1-Aminoindane: Technical Specifications and Applications.

- Google Patents. (n.d.). WO2016116607A1 - Process and intermediates for the racemization of enantiomerically enriched 1-aminoindane.

- National Institute of Standards and Technology. (n.d.). 1-Aminoindan - the NIST WebBook.

- Wikipedia. (n.d.). (R)-1-Aminoindane.

- PubChem. (n.d.). (1S,2R)-(-)-1-Amino-2-indanol.

- PubMed. (n.d.). The neuroprotective mechanism of 1-(R)-aminoindan, the major metabolite of the anti-parkinsonian drug rasagiline.

- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0003355).

Sources

- 1. This compound | 10277-74-4 [chemicalbook.com]

- 2. lookchem.com [lookchem.com]

- 3. CAS 10277-74-4: this compound | CymitQuimica [cymitquimica.com]

- 4. 1-Aminoindane - Wikipedia [en.wikipedia.org]

- 5. EP2181980A1 - A process for the preparation of (R)-1-aminoindanes - Google Patents [patents.google.com]

- 6. chembk.com [chembk.com]

- 7. (R)-(-)-1-Aminoindane 97 10277-74-4 [sigmaaldrich.com]

- 8. 1-Aminoindan(34698-41-4) 1H NMR spectrum [chemicalbook.com]

- 9. researchgate.net [researchgate.net]

- 10. This compound | C9H11N | CID 2733933 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. 1-Aminoindan [webbook.nist.gov]

- 12. Rasagiline mesylate synthesis - chemicalbook [chemicalbook.com]

- 13. WO2012116752A1 - Process of resolution of 1-aminoindan - Google Patents [patents.google.com]

- 14. WO2016116607A1 - Process and intermediates for the racemization of enantiomerically enriched 1-aminoindane - Google Patents [patents.google.com]

- 15. ajpamc.com [ajpamc.com]

- 16. derpharmachemica.com [derpharmachemica.com]

- 17. CN103804200A - Preparation method of rasagiline and analogue thereof - Google Patents [patents.google.com]

- 18. US20110155626A1 - Process for preparation of rasagiline and salts thereof - Google Patents [patents.google.com]

- 19. US8901352B2 - Method for the synthesis of rasagiline - Google Patents [patents.google.com]

- 20. The neuroprotective mechanism of 1-(R)-aminoindan, the major metabolite of the anti-parkinsonian drug rasagiline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. scbt.com [scbt.com]

Foreword: Understanding the Critical Role of Solubility in Process Chemistry

An In-Depth Technical Guide to the Solubility of (R)-(-)-1-Aminoindan in Organic Solvents

This compound is a cornerstone chiral building block in modern pharmaceutical synthesis. It serves as a critical intermediate for several active pharmaceutical ingredients (APIs), including the anti-Parkinson's agent Rasagiline and the antiviral drug Abacavir.[1][2][3] Its stereospecific structure is paramount to the efficacy of these therapies. For the process chemist and drug development professional, however, the successful and efficient use of this valuable intermediate hinges on a fundamental physical property: its solubility.

This guide provides a comprehensive technical overview of the solubility of this compound. We will move beyond simple qualitative descriptors to explore the underlying physicochemical principles, present a robust methodology for quantitative solubility determination, and discuss the thermodynamic considerations that govern its dissolution. The objective is to equip researchers with the knowledge to make informed decisions in solvent selection, reaction optimization, crystallization, and purification, thereby streamlining development timelines and ensuring process scalability.

Physicochemical Properties and Their Influence on Solubility

This compound is a primary amine with a rigid, bicyclic structure.[4] Its solubility behavior is a direct consequence of its molecular architecture.

Table 1: Key Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 10277-74-4 | [4] |

| Molecular Formula | C₉H₁₁N | [4][5] |

| Molecular Weight | 133.19 g/mol | [4][5] |

| Appearance | Clear colorless to slightly yellow liquid | [1][3] |

| Density | ~1.038 g/mL at 25 °C | [6] |

| Melting Point | ~15 °C | [6] |

| Boiling Point | 96-97 °C at 8 mmHg | [6] |

| pKa | 9.44 ± 0.20 (Predicted) | [3][6] |

The molecule's solubility is governed by a balance between the polar primary amine group (-NH₂) and the nonpolar indan backbone.

-

Polar Moiety : The amine group is capable of acting as a hydrogen bond donor (via N-H) and acceptor (via the nitrogen lone pair).[7] This allows for strong interactions with polar protic solvents (e.g., alcohols) and polar aprotic solvents (e.g., ketones, ethers).

-

Nonpolar Moiety : The fused benzene ring and cyclopentane structure form a hydrophobic hydrocarbon backbone. This region of the molecule facilitates interactions with nonpolar solvents through van der Waals forces.

This duality explains the general principle of "like dissolves like" as it applies to this compound.[8] It will exhibit favorable solubility in solvents that can effectively solvate both its polar and nonpolar regions.

Caption: Molecular features governing the solubility of this compound.

Qualitative and Quantitative Solubility Data

Table 2: Summary of Known Solubility in Organic Solvents

| Solvent Class | Specific Solvent | Solubility Profile | Source(s) |

| Polar Protic | Methanol | Soluble | [1][3][6][9] |

| Ethanol | Soluble | [5] | |

| Polar Aprotic | Acetone | Soluble | [5] |

| Dichloromethane | Soluble | [5] | |

| Ethers (general) | Soluble | [6] | |

| Ketones (general) | Soluble | [6] | |

| Nonpolar | Benzene | Insoluble | [6] |

| Petroleum Ether | Insoluble | [6] | |

| Aqueous | Water | Not miscible or difficult to mix | [1][3][6] |

Expert Insight: The high solubility in polar solvents like methanol and ethanol is expected due to strong hydrogen bonding.[10] Its immiscibility in water despite the polar amine group is attributed to the dominant hydrophobic character of the large indan ring. The basicity of the amine (pKa ≈ 9.44) implies that it can be readily protonated and dissolved in dilute aqueous acid solutions, a property that is invaluable for extraction and purification workflows.[10]

Experimental Protocol for Quantitative Solubility Determination

To move beyond qualitative descriptions, a robust and reproducible experimental method is required. The isothermal shake-flask method is a gold-standard technique for determining thermodynamic solubility.[11] The following protocol is designed to be a self-validating system.

Principle

An excess amount of the solute, this compound, is equilibrated with the solvent of interest at a constant temperature. After equilibrium is reached, the saturated solution is separated from the undissolved solid, and the concentration of the solute in the solution is determined analytically.

Materials and Equipment

-

This compound (purity ≥99%)

-

Selected organic solvents (HPLC grade)

-

Analytical balance (±0.1 mg)

-

Thermostatic orbital shaker or water bath

-

Calibrated thermometer or thermocouple

-

Glass vials with PTFE-lined screw caps

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

Volumetric flasks and pipettes (Class A)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector and a chiral column (if enantiomeric purity is also being assessed)

Step-by-Step Methodology

-

Preparation of Stock Standard: Accurately weigh a known amount of this compound and dissolve it in a suitable solvent (e.g., methanol) in a volumetric flask to create a stock solution of known concentration.

-

Calibration Curve Construction: Prepare a series of dilutions from the stock standard to create at least five calibration standards spanning the expected solubility range. Analyze these standards by HPLC to generate a calibration curve (Peak Area vs. Concentration). The linearity (R² > 0.999) of this curve validates the analytical method's accuracy.

-

Sample Preparation: Add an excess amount of this compound to a series of glass vials. "Excess" is critical; enough solid must be present to ensure a saturated solution with visible undissolved solute at the end of the experiment.

-

Solvent Addition: Accurately dispense a known volume or mass of the test solvent into each vial.

-

Equilibration: Tightly cap the vials and place them in the thermostatic shaker set to a constant temperature (e.g., 25 °C). Agitate the vials for a predetermined period.

-

Causality: A kinetic study must first be performed to determine the time required to reach equilibrium. This is done by taking samples at various time points (e.g., 12, 24, 48, 72 hours) until the measured concentration remains constant. This step ensures you are measuring thermodynamic, not kinetic, solubility.[11]

-

-

Phase Separation: Once equilibrium is achieved, stop the agitation and allow the vials to rest in the thermostatic bath for at least 2 hours to allow the excess solid to settle. This step is crucial to avoid contamination of the liquid phase.

-

Sampling and Dilution: Carefully withdraw a sample from the clear supernatant using a syringe. Immediately filter the sample through a 0.22 µm syringe filter into a pre-weighed vial. The filtration step removes any suspended microparticles. Accurately weigh the filtered sample and then dilute it gravimetrically with the mobile phase to a concentration that falls within the range of the calibration curve.

-

Self-Validation: Performing dilutions gravimetrically (by weight) is more accurate than volumetrically, especially for volatile organic solvents.

-

-

HPLC Analysis: Analyze the diluted sample by HPLC under the same conditions used for the calibration curve.

-

Calculation: Use the peak area from the HPLC analysis and the calibration curve to determine the concentration of this compound in the diluted sample. Back-calculate to find the concentration in the original saturated solution, expressing the solubility in units such as mg/mL, g/L, or mol/L.

Caption: Experimental workflow for quantitative solubility determination.

Thermodynamics of Dissolution

The solubility of a compound is temperature-dependent. By measuring solubility at several different temperatures, key thermodynamic parameters of the dissolution process can be determined using the van't Hoff equation.[12]

The dissolution process can be described by the change in Gibbs free energy (ΔG°), enthalpy (ΔH°), and entropy (ΔS°).

-

Enthalpy of Dissolution (ΔH°): Represents the heat absorbed or released when the solute dissolves.

-

ΔH° > 0 (Endothermic): Heat is absorbed. Solubility increases with increasing temperature. This is the most common scenario.

-

ΔH° < 0 (Exothermic): Heat is released. Solubility decreases with increasing temperature.

-

-

Entropy of Dissolution (ΔS°): Represents the change in disorder of the system upon dissolution. Dissolving a solid in a liquid typically increases the entropy (ΔS° > 0).

These parameters can be estimated from a plot of the natural logarithm of the mole fraction solubility (ln x) versus the inverse of the absolute temperature (1/T).[12] The slope of this plot is equal to -ΔH°/R, where R is the ideal gas constant. This analysis provides profound insight into the driving forces of the dissolution process, informing decisions on crystallization temperature profiles and predicting the energy requirements for dissolution in a large-scale process.[13][14]

Conclusion

A thorough understanding of the solubility of this compound is not merely academic; it is a practical necessity for efficient and scalable chemical synthesis. By combining theoretical principles with robust experimental protocols, researchers can precisely control and optimize processes involving this vital chiral intermediate. The methodologies outlined in this guide provide a framework for generating the high-quality, quantitative data needed to support late-stage drug development and manufacturing, ensuring both product quality and process efficiency.

References

- National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2733933, this compound.

- ChemBK (2024). This compound.

- Pharmaffiliates (n.d.). (R)-1-Aminoindane: Technical Specifications and Applications.

- Wikipedia (2023). 1-Aminoindane.

- Chemistry LibreTexts (2024). 24.2: Structure and Properties of Amines.

- LookChem (n.d.). Cas 10277-74-4,this compound.

- Wamser, C. C. (2000). Chapter 21 - Amines.

- Quora (2018). Are amines soluble in organic solvents?.

- The Royal Society of Chemistry (n.d.). Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization.

- University of Toronto (2023). Solubility of Organic Compounds.

- Wikipedia (2023). (R)-1-Aminoindane.

- Jouyban, A. (2010). Experimental and Computational Methods Pertaining to Drug Solubility. In Handbook of Solvents.

- ResearchGate (n.d.). Amino acids in aqueous solution. Effect of molecular structure and temperature on thermodynamics of dissolution.

- OpenStax (2021). Thermodynamics of the Dissolution Process. YouTube.

- Delgado, D. R., et al. (2021). Solubility, dissolution thermodynamics and preferential solvation of 4-nitroaniline in (ethanol + water) mixtures. Physics and Chemistry of Liquids.

- ResearchGate (n.d.). Solubility of 1-aminoanthraquinone and 1-nitroanthraquinone in supercritical carbon dioxide.

- PubMed (2023). Mechanism of 1,6-hexanediol-induced protein droplet dissolution: Thermodynamic insights from amino acid solubility.

Sources

- 1. This compound | 10277-74-4 [chemicalbook.com]

- 2. 1-Aminoindane - Wikipedia [en.wikipedia.org]

- 3. lookchem.com [lookchem.com]

- 4. This compound | C9H11N | CID 2733933 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. nbinno.com [nbinno.com]

- 6. chembk.com [chembk.com]

- 7. Chapter 21 Notes [web.pdx.edu]

- 8. quora.com [quora.com]

- 9. This compound | 10277-74-4 [m.chemicalbook.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. researchgate.net [researchgate.net]

- 12. acikerisim.aksaray.edu.tr [acikerisim.aksaray.edu.tr]

- 13. youtube.com [youtube.com]

- 14. Mechanism of 1,6-hexanediol-induced protein droplet dissolution: Thermodynamic insights from amino acid solubility - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of (R)-(-)-1-Aminoindan

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of (R)-(-)-1-Aminoindan

This compound (CAS: 10277-74-4) is a chiral primary amine that serves as a pivotal structural motif and building block in medicinal chemistry and asymmetric synthesis.[1][2] Its rigid, bicyclic framework and stereochemically defined amine group make it an invaluable precursor for a range of pharmacologically active agents, including intermediates for drugs such as Abacavir and N-[1-(R)-Indanyl]adenosine.[2][3] Furthermore, its derivatives are widely employed as chiral ligands in catalytic processes.[1]

An accurate understanding of the fundamental physicochemical properties of this compound, specifically its melting and boiling points, is paramount for its effective use in a laboratory or manufacturing setting. These parameters govern critical processes such as purification, reaction condition selection, material handling, and formulation. This guide provides a detailed examination of these properties, the underlying molecular principles that dictate them, and rigorous protocols for their experimental verification.

Core Physicochemical Data

The physical state of this compound at ambient temperature can be ambiguous, as its melting point is very close to standard room temperature. Literature and supplier data report it as both a clear, colorless to slightly yellow liquid and a white to off-white crystalline solid.[1][3][4] This variability underscores the importance of sample purity.

The critical physicochemical properties are summarized below:

| Property | Value | Notes | Source(s) |

| Molecular Formula | C₉H₁₁N | [1][5] | |

| Molecular Weight | 133.19 g/mol | [1][5] | |

| Melting Point | 15 °C (lit.) | Some sources report a range of 30-35°C, likely due to purity differences. | [1][4][5][6] |

| Boiling Point | 96-97 °C @ 8 mmHg | This is a reduced-pressure boiling point. The estimated boiling point at atmospheric pressure is 230°C. | [1][4][5] |

| Density | 1.038 g/mL at 25 °C | [5] | |

| Appearance | Clear colorless to slightly yellow liquid OR White to off-white crystalline powder | The observed state depends on ambient temperature and purity. | [1][3][4] |

Theoretical Framework: The Molecular Basis for Melting and Boiling Points

The melting and boiling points of a compound are direct manifestations of the energy required to overcome the intermolecular forces (IMFs) holding its molecules together in the solid and liquid states, respectively.[7] For this compound, the key forces are hydrogen bonding and van der Waals dispersion forces.

-

Hydrogen Bonding: The primary amine (-NH₂) group is the most significant contributor to the compound's IMFs. The nitrogen atom possesses a lone pair of electrons, and the N-H bonds are polarized, allowing each molecule to act as both a hydrogen bond donor and acceptor. This strong attraction is responsible for the relatively high boiling point compared to non-polar analogues of similar molecular weight.[8][9]

-

Van der Waals Forces: The fused aromatic and aliphatic ring system of the indan core provides a substantial surface area. This allows for significant London dispersion forces—transient induced dipoles—between molecules, further strengthening the intermolecular cohesion.[9][10]

-

Impact of Purity: The presence of impurities disrupts the regular, repeating arrangement of molecules within the crystal lattice. This disruption weakens the overall lattice energy, resulting in two observable effects: a depression of the melting point and a broadening of the melting point range.[7][11] A sharp melting range (e.g., 0.5-1.0 °C) is a reliable indicator of high purity.[11]

-

Dependence on Pressure: A liquid boils when its vapor pressure equals the surrounding atmospheric pressure.[12] The boiling point of 96-97 °C for this compound is reported at a reduced pressure of 8 mmHg. At standard atmospheric pressure (~760 mmHg), significantly more thermal energy is required for the vapor pressure to equal the external pressure, hence the much higher estimated boiling point.[8][12] Performing distillation under vacuum is a standard technique for high-boiling-point compounds that may be susceptible to thermal decomposition.

Caption: Intermolecular forces governing physical properties.

Experimental Verification Protocols

To ensure accuracy and reproducibility, the determination of melting and boiling points must follow standardized, self-validating procedures.

Protocol for Melting Point Determination

This protocol is designed for a digital melting point apparatus (e.g., Mel-Temp) and ensures high fidelity.

Core Principle: A crystalline solid is heated at a controlled, slow rate to observe the precise temperature range over which the solid-to-liquid phase transition occurs.

Methodology:

-

Sample Preparation:

-

Ensure the sample is completely dry and in the form of a fine, homogeneous powder.[13] If the sample is liquid at room temperature, chill it in an ice bath to induce solidification before grinding.

-

Tap the open end of a capillary tube into the powder to collect a small amount of sample.

-

Tap the sealed end of the tube on a hard surface or drop it down a long glass tube to compact the sample into a dense plug of 1-2 mm height at the bottom.[7][11] An improperly packed sample will heat unevenly.[14]

-

-

Instrument Calibration:

-

Prior to measurement, verify the instrument's accuracy using a certified standard with a known, sharp melting point (e.g., benzoic acid).

-

-

Approximate Melting Point Determination:

-

Place the loaded capillary into the heating block.

-

Set a rapid heating ramp (e.g., 10-15 °C/minute) to quickly identify an approximate melting range.[7] Note the temperature at which the sample begins to liquefy.

-

-

Accurate Melting Point Determination:

-

Allow the instrument to cool to at least 20 °C below the approximate melting point observed.

-

Using a fresh sample in a new capillary tube, place it in the instrument.

-

Rapidly heat to a temperature about 15 °C below the approximate melting point.

-

Reduce the heating ramp to a rate of 1-2 °C/minute to ensure thermal equilibrium between the sample, heating block, and thermometer.

-

Record T1: The temperature at which the first drop of liquid appears.

-

Record T2: The temperature at which the last solid crystal disappears, leaving a clear liquid.[14]

-

The reported melting point is the T1-T2 range.

-

Caption: Standard operating procedure for melting point analysis.

Protocol for Reduced-Pressure Boiling Point Determination

Core Principle: The boiling point is determined in a sealed apparatus connected to a vacuum source and a manometer. The temperature at which the liquid's vapor pressure equals the system's internal pressure is the boiling point at that specific pressure.

Methodology:

-

Apparatus Assembly:

-

Assemble a short-path distillation apparatus. Place the this compound sample in the distillation flask with a magnetic stir bar or boiling chips to ensure smooth boiling.

-

Ensure the thermometer bulb is positioned just below the sidearm leading to the condenser to accurately measure the temperature of the vapor in equilibrium with the liquid.

-

Connect the apparatus to a vacuum pump via a cold trap. Crucially, connect a manometer (digital or mercury) between the trap and the apparatus to accurately measure the system pressure.

-

-

Procedure:

-

Turn on the condenser fluid and begin stirring the sample.

-

Slowly and carefully open the vacuum source to evacuate the system. Adjust the vacuum until the pressure stabilizes at the desired level (e.g., 8 mmHg).

-

Begin gently heating the distillation flask using a heating mantle.

-

-

Observation and Recording:

-

Observe the sample carefully. The boiling point is the stable temperature reading on the thermometer when a steady stream of condensate is observed dripping from the thermometer bulb.

-

Record both the temperature and the precise pressure reading from the manometer. Small fluctuations in pressure can significantly alter the boiling point.

-

Conclusion

The melting point (15 °C) and reduced-pressure boiling point (96-97 °C @ 8 mmHg) of this compound are defining physical constants directly linked to its molecular structure. The potent hydrogen bonding capability of its primary amine group, combined with van der Waals forces from its bicyclic core, dictates the energy required for phase transitions. For the drug development professional, precise knowledge and accurate experimental determination of these values are not merely academic; they are essential for developing robust and scalable processes for purification, synthesis, and formulation, ensuring the consistent quality and integrity of the final active pharmaceutical ingredient.

References

- ChemBK. (2024). This compound.

- CerEcal. (n.d.). (R)-1-Aminoindane: Technical Specifications and Applications.

- Stenutz, R. (n.d.). (R)-(-)-1-aminoindane.

- University of Calgary. (n.d.). Melting point determination.

- BYJU'S. (n.d.). Boiling Points of Functional Groups.

- National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.

- Austin Community College. (n.d.). Experiment 1 - Melting Points.

- Master Organic Chemistry. (2023). 3 Trends That Affect Boiling Points.

- Michigan State University. (n.d.). Boiling & Melting Points.

- University of Technology. (2021). experiment (1) determination of melting points.

- Sciencing. (2020). Factors Affecting The Boiling Point.

- METTLER TOLEDO. (n.d.). DETERMINATION OF MELTING POINTS.

- University of Anbar. (n.d.). Determination of melting and boiling points.

Sources

- 1. nbinno.com [nbinno.com]

- 2. scbt.com [scbt.com]

- 3. This compound | 10277-74-4 [chemicalbook.com]

- 4. 10277-74-4 | CAS DataBase [m.chemicalbook.com]

- 5. chembk.com [chembk.com]

- 6. (R)-(-)-1-aminoindane [stenutz.eu]

- 7. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 8. byjus.com [byjus.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. Supplemental Topics [www2.chemistry.msu.edu]

- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 12. sciencing.com [sciencing.com]

- 13. uomus.edu.iq [uomus.edu.iq]

- 14. alnoor.edu.iq [alnoor.edu.iq]

spectroscopic data for (R)-(-)-1-Aminoindan (NMR, IR, MS)

An In-Depth Technical Guide to the Spectroscopic Data of (R)-(-)-1-Aminoindan

Authored by a Senior Application Scientist

This guide provides a comprehensive analysis of the spectroscopic data for this compound (CAS: 10277-74-4), a critical chiral building block and the primary metabolite of the antiparkinsonian agent Rasagiline.[1][2] A thorough understanding of its spectroscopic signature is paramount for researchers, scientists, and drug development professionals to ensure chemical identity, purity, and stereochemical integrity. This document moves beyond a simple data repository, offering field-proven insights into the causality behind the spectral features observed in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS).

This compound is a bicyclic molecule with the chemical formula C₉H₁₁N and a molecular weight of 133.19 g/mol .[3][4] Its structure consists of a benzene ring fused to a five-membered ring containing a chiral center at the first carbon, which bears a primary amine group. This distinct architecture gives rise to a unique and identifiable spectroscopic fingerprint.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Core Structure

NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR provide critical information about the electronic environment of each nucleus, confirming the connectivity and stereochemistry of the molecule.

¹H NMR Spectroscopy

The proton NMR spectrum provides a detailed map of the hydrogen atoms within the molecule. The spectrum is characterized by distinct regions corresponding to the aromatic protons of the benzene ring and the aliphatic protons of the cyclopentane ring.

Experimental Protocol: ¹H NMR Sample Preparation and Acquisition

-

Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or Methanol-d₄) in a clean, dry vial.

-

Transfer: Using a Pasteur pipette, transfer the solution to a standard 5 mm NMR tube.

-

Data Acquisition: Insert the NMR tube into the spectrometer's probe.[5] Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.[5] Acquire a standard one-dimensional ¹H NMR spectrum. For quantitative analysis, ensure a sufficient relaxation delay (e.g., 5 seconds) is used.

Data Interpretation and Causality

The expected ¹H NMR signals are summarized below. The precise chemical shifts can vary slightly depending on the solvent and concentration.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale for Chemical Shift and Multiplicity |

| Aromatic (Ar-H) | ~ 7.10 - 7.35 | Multiplet (m) | 4H | These protons are attached to the benzene ring. Their chemical shift in the downfield region is due to the deshielding effect of the aromatic ring current. They appear as a complex multiplet due to coupling with each other. |

| Methine (H-1) | ~ 4.25 | Triplet (t) | 1H | This proton is attached to the chiral carbon bearing the amine group. It is deshielded by the adjacent nitrogen atom and the aromatic ring. It appears as a triplet due to coupling with the two adjacent H-2 protons. |

| Methylene (H-3) | ~ 2.85 - 3.05 | Multiplet (m) | 2H | These protons are benzylic and are therefore shifted downfield. They are diastereotopic and couple with each other and with the H-2 protons, resulting in a complex multiplet. |

| Methylene (H-2) | ~ 1.80 - 2.00 & 2.45-2.60 | Multiplet (m) | 2H | These protons are adjacent to the chiral center (C-1) and the other methylene group (C-3). Their distinct chemical shifts and complex multiplicity arise from being diastereotopic and coupling with both H-1 and H-3 protons. |

| Amine (NH₂) | ~ 1.60 | Broad Singlet (br s) | 2H | The chemical shift of amine protons is highly variable and depends on concentration, solvent, and temperature. The signal is often broad due to quadrupole broadening from the nitrogen atom and chemical exchange. |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and provides information about their electronic environment.

Data Interpretation and Causality

For this compound, nine distinct carbon signals are expected, corresponding to the nine carbon atoms in the molecule.

| Carbon Assignment | Chemical Shift (δ, ppm) | Rationale for Chemical Shift |

| Aromatic Quaternary (C-3a, C-7a) | ~ 147.5, 143.0 | These carbons are part of the aromatic ring and are quaternary (not attached to any hydrogens). They are significantly downfield due to their sp² hybridization and involvement in the aromatic system. |

| Aromatic CH (C-4, C-5, C-6, C-7) | ~ 128.0, 126.5, 124.5, 123.0 | These sp² hybridized carbons are part of the benzene ring. Their specific shifts are influenced by their position relative to the fused ring. |

| Methine (C-1) | ~ 58.0 | This sp³ carbon is attached to the electron-withdrawing amine group, causing a significant downfield shift compared to other aliphatic carbons. |

| Methylene (C-3) | ~ 35.0 | This is a standard aliphatic sp³ carbon. Its position adjacent to the aromatic ring (benzylic position) causes a moderate downfield shift. |

| Methylene (C-2) | ~ 30.0 | This is a typical aliphatic sp³ methylene carbon. |

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound is dominated by absorptions corresponding to the N-H and C-H bonds.

Experimental Protocol: ATR-FTIR Spectroscopy

-

Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Background Scan: Acquire a background spectrum of the empty ATR crystal. This will be automatically subtracted from the sample spectrum.

-

Sample Application: Place a single drop of liquid this compound directly onto the center of the ATR crystal.

-

Data Acquisition: Lower the ATR anvil to ensure good contact between the sample and the crystal. Acquire the spectrum, typically by co-adding 16 or 32 scans to improve the signal-to-noise ratio.

Data Interpretation and Causality

The key IR absorption bands confirm the presence of the primary amine and the hydrocarbon framework.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Interpretation |

| 3360 - 3290 | N-H Stretch | Primary Amine (-NH₂) | The presence of two distinct bands in this region is a hallmark of a primary amine, corresponding to the symmetric and asymmetric stretching vibrations of the N-H bonds. |

| 3070 - 3020 | C-H Stretch | Aromatic C-H | These absorptions are characteristic of C-H stretching vibrations where the carbon is sp² hybridized, confirming the presence of the benzene ring. |

| 2960 - 2850 | C-H Stretch | Aliphatic C-H | These bands correspond to the symmetric and asymmetric stretching vibrations of the C-H bonds in the sp³ hybridized methylene and methine groups of the five-membered ring. |

| 1600 - 1450 | C=C Stretch | Aromatic Ring | These absorptions are due to the carbon-carbon double bond stretching vibrations within the aromatic ring. |

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound and offers structural clues based on its fragmentation pattern under energetic conditions.

Experimental Protocol: Electron Ionization (EI) Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a volatile solvent like methanol or acetonitrile.

-

Injection: Introduce the sample into the mass spectrometer, often via direct infusion or through a gas chromatograph (GC-MS) for separation and introduction into the ion source.

-

Ionization: In the EI source, the sample is bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.

-

Analysis: The resulting ions are separated by the mass analyzer based on their mass-to-charge ratio (m/z) and detected.

Data Interpretation and Causality

The mass spectrum of this compound provides clear evidence of its molecular formula and characteristic fragmentation pathways.

| m/z Value | Ion | Interpretation |

| 133 | [M]⁺ | Molecular Ion: This peak corresponds to the intact molecule with one electron removed, confirming the molecular weight of 133 g/mol .[6][7] |

| 132 | [M-H]⁺ | [M-1] Peak: Loss of a single hydrogen atom from the molecular ion. |

| 118 | [M-NH₂]⁺ | Base Peak: This is typically the most intense peak in the spectrum. It results from the loss of the amino radical (•NH₂), forming a stable indanyl cation. This fragmentation is highly characteristic of this compound. |

| 117 | [M-NH₃]⁺ | [M-16] Peak: Loss of ammonia (NH₃) from the molecular ion. |

| 91 | [C₇H₇]⁺ | Tropylium Ion: A common fragment in compounds containing a benzyl group, formed through rearrangement and fragmentation of the indanyl cation. |

Workflow for Spectroscopic Characterization

The following diagram illustrates a validated workflow for the comprehensive spectroscopic analysis of a chemical entity like this compound, ensuring a self-validating system from sample receipt to final structural confirmation.

Caption: Workflow for structural elucidation of this compound.

Conclusion